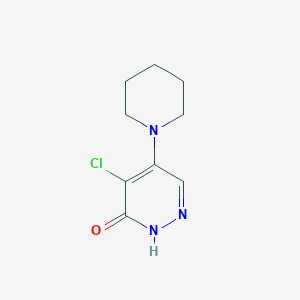4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one
CAS No.: 944-87-6
Cat. No.: VC13312548
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 944-87-6 |
|---|---|
| Molecular Formula | C9H12ClN3O |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C9H12ClN3O/c10-8-7(6-11-12-9(8)14)13-4-2-1-3-5-13/h6H,1-5H2,(H,12,14) |
| Standard InChI Key | WQLKVIOQJNBUPA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl |
| Canonical SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl |
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted with chlorine at position 4 and a piperidine group at position 5. The IUPAC name, 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one, reflects this arrangement. Key structural features include:
-
Pyridazinone ring: Imparts planarity and hydrogen-bonding capacity via the carbonyl group.
-
Piperidine moiety: Introduces conformational flexibility and basicity (pKa ~10.5 for piperidine).
-
Chlorine atom: Enhances electrophilicity and influences metabolic stability.
The molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.66 g/mol.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClN₃O | |
| Molecular Weight | 213.66 g/mol | |
| IUPAC Name | 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one | |
| SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |
| Solubility (Predicted) | Low in water; soluble in DMSO, methanol |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves functionalizing pyridazinone precursors through nucleophilic substitution or coupling reactions. A representative pathway includes:
-
Chlorination of Pyridazinone:
-
5-Aminopyridazin-3(2H)-one undergoes chlorination using POCl₃ or PCl₅ to introduce the 4-chloro group.
-
-
Piperidine Substitution:
-
The chlorine at position 4 is displaced by piperidine under basic conditions (e.g., K₂CO₃ in DMF) via an SNAr mechanism.
-
Table 2: Optimized Reaction Conditions for Piperidine Substitution
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78% | |
| Base | Potassium carbonate | - | |
| Temperature | 80°C, 12 hours | - | |
| Purification | Recrystallization (Ethyl acetate/methanol) | - |
Advanced Methodologies
Patent CN106432232A describes a related synthesis using Curtius rearrangement for analogous piperidine-pyridazinone hybrids :
-
Step 1: Protection of 4-piperidone with di-tert-butyl dicarbonate (91% yield).
-
Step 2: Reductive amination with nitriles to form intermediate amines.
-
Step 3: Acid-mediated cyclization to construct the pyridazinone ring.
This method emphasizes the utility of protective groups and transition-metal-free conditions, though direct adaptation to 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one requires further validation.
Pharmacological Applications
Table 3: Cytotoxic Activity of Pyridazinone Analogs
| Compound | Cell Line (IC₅₀, μM) | Mechanism | Source |
|---|---|---|---|
| 4a | HEP3BPN11 (76.78) | Topoisomerase II inhibition | |
| 4e | MDA-MB-453 (73.09) | VEGF suppression |
Challenges and Research Gaps
Pharmacokinetic Limitations
-
Low bioavailability: Predicted high logP (~2.5) may limit aqueous solubility.
-
Metabolic instability: Piperidine N-oxidation and pyridazinone ring hydroxylation likely produce reactive metabolites.
Toxicity Concerns
No in vivo toxicity data exist for the compound, though related pyridazinones show hepatotoxicity at high doses (>100 mg/kg in rodents) .
Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume